3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate

描述

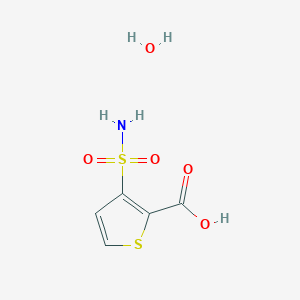

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate (CAS: 1609399-85-0) is a sulfonamide-substituted thiophene derivative. Its molecular formula is C₅H₅NO₄S₂·H₂O, combining a thiophene ring with a carboxylic acid group at position 2 and an aminosulfonyl (-SO₂NH₂) group at position 3. The hydrate form enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications. It is structurally distinct from ester derivatives (e.g., methyl esters) due to its free carboxylic acid group and hydrated crystalline form .

The compound is used as a precursor in synthesizing sulfonylurea herbicides and pharmacologically active molecules, such as β-lactam antibiotics (e.g., doripenem hydrate, which contains a related sulfonamide-thiophene moiety) .

属性

IUPAC Name |

3-sulfamoylthiophene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2.H2O/c6-12(9,10)3-1-2-11-4(3)5(7)8;/h1-2H,(H,7,8)(H2,6,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENOJXULZZEDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-85-0 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

General Synthetic Route Overview

The synthesis of 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate typically proceeds via:

- Sulfonation of 2-thiophenecarboxylic acid to introduce the sulfonyl group at the 3-position of the thiophene ring.

- Amination of the sulfonyl group to convert the sulfonyl moiety into an aminosulfonyl group.

- Hydration step to obtain the hydrate form of the final compound.

This process often involves strong acidic conditions for sulfonation, followed by neutralization and purification steps to isolate the product with high purity and yield.

Detailed Preparation Steps and Reaction Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Sulfonation | Introduction of sulfonyl group onto 2-thiophenecarboxylic acid | Strong acids such as sulfuric acid, controlled temperature | Sulfonation occurs at the 3-position on the thiophene ring |

| 2. Amination | Conversion of sulfonyl group to aminosulfonyl group | Aminating agents, possibly ammonia or amines under controlled conditions | Ensures formation of –SO₂NH₂ group |

| 3. Hydration | Formation of hydrate crystal structure | Controlled crystallization in aqueous media | Hydrate form influences solubility and reactivity |

Industrial processes may employ large-scale sulfonation reactors and continuous flow systems with automated control of temperature, pressure, and pH to optimize yield and purity.

Retrosynthetic and Synthetic Route Analysis

Retrosynthesis tools and databases such as PISTACHIO and REAXYS suggest that the key precursor is 2-thiophenecarboxylic acid, which is functionalized via sulfonation and amination steps. The sulfonylation typically precedes amination to ensure regioselectivity and functional group compatibility.

Preparation of the Key Precursor: 2-Thiophenecarboxylic Acid

A critical intermediate in the synthesis is 2-thiophenecarboxylic acid, which can be prepared by:

- Bromination of thiophene to 2-bromothiophene using hydrobromic acid and halohydrocarbons at low temperatures (-10 to 0 °C), followed by extraction and purification.

- Coupling reaction of 2-bromothiophene with diethyl malonate under basic conditions (alkali metal at 90-120 °C) to form 2-(2-thiophene) diethyl malonate.

- Saponification and decarboxylation of the diethyl malonate derivative under reflux in alcoholic solvent with alkali, followed by acidification and recrystallization to yield 2-thiophenecarboxylic acid with yields around 85%.

This precursor synthesis is crucial for the subsequent sulfonation and amination steps.

Industrial Scale Considerations

- Use of continuous flow reactors for sulfonation to maintain consistent reaction conditions.

- Automated monitoring of pH, temperature, and pressure to optimize reaction kinetics and minimize side reactions.

- Implementation of filtration, crystallization, and drying steps to isolate the hydrate form with high purity.

- Use of strong acids (e.g., sulfuric acid) and neutralization agents in controlled environments to ensure safety and environmental compliance.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Sulfonation | Sulfuric acid, controlled temp | Introduction of sulfonyl group at 3-position | Requires strong acid and temperature control |

| Amination | Ammonia or amines, mild conditions | Formation of aminosulfonyl group | Converts sulfonyl to aminosulfonyl |

| Oxidation (optional) | H₂O₂ or m-CPBA | Sulfoxides or sulfones | May be used for derivative synthesis |

| Reduction (optional) | LiAlH₄ or NaBH₄ | Alcohol derivatives | For further functional group modifications |

These reactions define the chemical transformations needed to generate the target compound and its derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 2-Thiophenecarboxylic acid synthesis | Thiophene, HBr, diethyl malonate, NaOH, H₂SO₄ | Low temp bromination, reflux coupling, saponification, acidification | ~85% yield | Precursor for sulfonation |

| Sulfonation | 2-Thiophenecarboxylic acid, H₂SO₄ | Strong acid, controlled temp | High purity | Introduces sulfonyl group |

| Amination | Sulfonated intermediate, NH₃ or amines | Mild temp, neutralization | High purity | Forms aminosulfonyl group |

| Hydration/crystallization | Water, controlled cooling | Crystallization | Hydrate form obtained | Influences solubility and stability |

Research Findings and Practical Notes

- The controlled sulfonation step is critical for regioselectivity and avoiding polysulfonation.

- The amination step must be carefully controlled to prevent overreaction or side products.

- The hydrate form affects solubility and biological activity , thus crystallization conditions are optimized for consistent hydrate formation.

- Industrial syntheses benefit from automation and continuous flow techniques to improve reproducibility and scalability.

化学反应分析

Types of Reactions: 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of an aminosulfonyl group (–SO₂NH₂) and a carboxylic acid group (–COOH) attached to a thiophene ring. Its molecular formula is , and it exists as a hydrate, which influences its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that 3-(aminosulfonyl)-2-thiophenecarboxylic acid hydrate possesses significant antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial survival.

Anticancer Properties

The compound has shown promise in anticancer research. It interacts with cellular signaling pathways, particularly the MAPK/ERK pathway, leading to apoptosis in cancer cells. Studies have demonstrated that it can inhibit specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.

Herbicide Development

This compound has been investigated for its potential use as an herbicide. Its structural characteristics allow it to interact effectively with plant enzymes, potentially disrupting growth processes in undesirable weeds while being less harmful to crops. The compound's efficacy as a pre-emergent and post-emergent herbicide is currently under evaluation .

Crop Protection

In addition to herbicidal properties, this compound may serve as a protective agent against plant pathogens. Its antimicrobial activity can be leveraged to develop formulations that protect crops from fungal and bacterial diseases, thereby enhancing agricultural productivity .

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including coupling reactions and functional group transformations, facilitating the development of new compounds with tailored properties .

Reaction Mechanism Studies

The compound's ability to form hydrogen bonds and electrostatic interactions with biomolecules makes it an interesting subject for reaction mechanism studies. Understanding these interactions can lead to insights into drug design and the development of new therapeutic agents.

作用机制

The mechanism of action of 3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in similar interactions, enhancing the compound’s binding affinity to its targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 3-(aminosulfonyl)-2-thiophenecarboxylic acid hydrate with structurally or functionally related thiophene derivatives.

Table 1: Key Properties of Selected Thiophene Derivatives

Key Findings:

Functional Group Impact: Sulfonamide vs. Hydrate vs. Anhydrous Forms: The hydrate form improves aqueous solubility, whereas ester derivatives (e.g., methyl ester) exhibit higher lipophilicity, favoring organic synthesis .

Toxicity Profile :

- Thiophene-2-carboxylic acid shows moderate toxicity (LD₅₀ = 1670 mg/kg in mice), while sulfonamide derivatives like the hydrate are presumed safer due to their use in pharmaceuticals, though specific data are lacking .

Applications :

- Pharmaceuticals : Sulfonamide-thiophene motifs are critical in antibiotics (e.g., doripenem hydrate’s side chain) .

- Agrochemicals : Methyl esters serve as intermediates for sulfonylurea herbicides, whereas the hydrate may act as a precursor for ionic derivatives .

Structural Analogues: Substituting the sulfonamide group with aminomethyl (e.g., 3-(aminomethyl)thiophene-2-carboxylic acid hydrochloride) shifts applications toward charged molecules, useful in drug delivery . Chlorophenyl-substituted derivatives (e.g., CAS 187949-86-6) highlight the role of aromatic groups in modulating bioactivity .

生物活性

3-(Aminosulfonyl)-2-thiophenecarboxylic acid hydrate (CAS No. 1609399-85-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 195.25 g/mol

- IUPAC Name : this compound

- Chemical Structure : The compound contains a thiophene ring, an aminosulfonyl group, and a carboxylic acid functionality, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound could modulate receptor activity, particularly in pathways related to inflammation and cancer.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may contribute to its protective effects against oxidative stress.

Anticancer Properties

Research has indicated that derivatives of thiophene compounds exhibit significant anticancer activity. For instance:

- In Vitro Studies : Compounds similar to 3-(aminosulfonyl)-2-thiophenecarboxylic acid have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. These studies suggest that the compound could act as a potential lead for further anticancer drug development .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

- Cytokine Modulation : Studies have reported that thiophene derivatives can reduce the production of pro-inflammatory cytokines, indicating a possible application in treating inflammatory diseases .

Case Studies and Research Findings

-

Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 3-(aminosulfonyl)-2-thiophenecarboxylic acid exhibited IC values in the micromolar range, suggesting significant anticancer potential .

- Enzyme Interaction Studies :

- Inflammation Models :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(aminosulfonyl)-2-thiophenecarboxylic acid and its derivatives?

- Methodology : A one-pot synthesis approach using 2-thiophenecarboxylic acid as a precursor can be adapted. Sulfonamide functionalization may involve reacting the thiophene core with sulfonating agents like sulfamoyl chloride under controlled conditions. Hydrate formation typically occurs during crystallization in aqueous media .

- Key Considerations : Monitor reaction pH to avoid decomposition (e.g., incompatibility with strong acids/bases ). Purification via recrystallization or column chromatography is recommended.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Protocol : Store in airtight containers at ambient temperatures, protected from light and moisture. Avoid contact with strong oxidizing agents, acids, or bases, as these may degrade the sulfonamide group or thiophene ring .

- Validation : Stability under normal conditions is inferred from structurally similar thiophene derivatives .

Q. What analytical techniques are suitable for characterizing this compound?

- Approach : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm sulfonamide and carboxylic acid groups.

- FT-IR for functional group analysis (e.g., S=O stretches at ~1350–1150 cm⁻¹).

- X-ray crystallography to resolve hydrate-specific hydrogen-bonding networks, as seen in analogous thiophene-carboxylic acid hydrates .

Advanced Research Questions

Q. How does the sulfonamide group influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insight : The sulfonamide moiety enhances hydrogen-bonding capacity, potentially improving target binding (e.g., in enzyme inhibition). Its electron-withdrawing nature may also modulate the thiophene ring’s electronic properties, affecting reactivity in cross-coupling reactions .

- Case Study : In doripenem hydrate, the sulfonamide group contributes to β-lactamase stability, suggesting similar strategies for antibiotic design .

Q. What strategies can resolve contradictions in toxicity data for thiophene-sulfonamide derivatives?

- Analysis : While 2-thiophenecarboxylic acid exhibits moderate toxicity (LD₅₀ 1670 mg/kg in mice ), sulfonamide substituents may alter toxicity profiles. Conduct in vitro assays (e.g., cytotoxicity on HEK-293 cells) and compare with computational predictions (e.g., QSAR models).

- Caution : Ecological toxicity data are sparse; assess biodegradability and bioaccumulation potential per OECD guidelines .

Q. How can crystallographic data inform the design of stable hydrate forms?

- Techniques : Single-crystal X-ray diffraction reveals planar molecular geometries and hydrogen-bonding motifs (e.g., N–H⋯O and O–H⋯O interactions). For example, 2-thiophenecarboxylic hydrazide forms R₂²(6) rings and C(4) chains via hydrogen bonds, stabilizing the hydrate .

- Application : Optimize crystallization solvents (e.g., water/ethanol mixtures) to control hydrate stoichiometry and packing efficiency.

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Process Design :

Use flow chemistry to enhance reproducibility of sulfonamide introduction.

Implement inline FT-IR or Raman spectroscopy for real-time monitoring.

Address residual hydrazine (if used in synthesis) via scavenger resins or distillation .

- Quality Control : Validate purity via HPLC (C18 column, acidic mobile phase) and elemental analysis.

Data Contradictions and Gaps

- Stability : While thiophene-2-carboxylic acid is stable under normal conditions , the sulfonamide group may introduce sensitivity to UV light or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months).

- Toxicity : Existing data for related compounds (e.g., LD₅₀ values ) do not account for hydrate-specific effects. Prioritize in vivo studies for accurate risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。